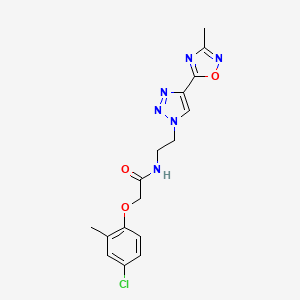![molecular formula C23H21N5O5 B2399088 Methyl 2-(2-(8-(4-ethoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate CAS No. 1021020-69-8](/img/structure/B2399088.png)
Methyl 2-(2-(8-(4-ethoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-(8-(4-ethoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C23H21N5O5 and its molecular weight is 447.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-(8-(4-ethoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate typically involves the following steps:
Starting with the preparation of the pyrazolo[1,5-d][1,2,4]triazine core through the condensation of appropriate precursors under controlled conditions.
Introducing the ethoxyphenyl group via an electrophilic aromatic substitution reaction.
Linking the core to the acetamido benzoate through a coupling reaction, facilitated by appropriate catalysts and reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound would necessitate scalable and efficient methods. This typically involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. Process optimization is critical to ensure cost-effectiveness and sustainability in large-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-(8-(4-ethoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate is known to undergo several types of chemical reactions including:
Oxidation: The ethoxyphenyl group can be oxidized under strong oxidizing conditions.
Reduction: The pyrazolo-triazine core can be selectively reduced under hydrogenation conditions.
Substitution: The ester group in methyl benzoate can undergo nucleophilic substitution to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Use of nucleophiles like alkoxides or amines under basic conditions.
Major Products Formed from These Reactions
Oxidation products: may include carboxylic acids or phenols.
Reduction products: often result in the formation of amines or reduced triazine derivatives.
Substitution products: vary widely, depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound serves as a valuable intermediate in organic synthesis, aiding in the development of complex molecules and pharmaceuticals.
Biology: In biological research, it has potential as a probe or reagent for studying enzyme interactions due to its unique structure and reactive sites.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific molecular pathways.
Industry: Used in the formulation of specialty chemicals, dyes, and materials due to its stable chemical properties.
Mechanism of Action: The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The pyrazolo-triazine core is particularly known for its ability to inhibit specific enzymes, potentially disrupting metabolic or signaling pathways within cells. The ethoxyphenyl group enhances its binding affinity to these targets.
Similar Compounds
Methyl 2-(2-(8-(4-methoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate: Similar structure with a methoxy group instead of an ethoxy group.
Methyl 2-(2-(8-(4-ethoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate derivatives: Compounds with variations in the ester or amido groups.
Uniqueness: The ethoxy group in this compound offers distinct steric and electronic effects, impacting its reactivity and interaction with molecular targets compared to similar compounds.
Properties
IUPAC Name |
methyl 2-[[2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O5/c1-3-33-16-10-8-15(9-11-16)19-12-20-22(30)27(24-14-28(20)26-19)13-21(29)25-18-7-5-4-6-17(18)23(31)32-2/h4-12,14H,3,13H2,1-2H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJHWWAFECMJAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{3-[7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide](/img/structure/B2399005.png)


![N-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2399010.png)
![2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one](/img/structure/B2399011.png)

![N-(3-chloro-4-methoxyphenyl)-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2399016.png)


![2-[[1-(Quinoxaline-6-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2399022.png)

![3-Methoxyspiro[3.3]heptan-1-amine hydrochloride](/img/structure/B2399026.png)
![N-(4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2399027.png)

